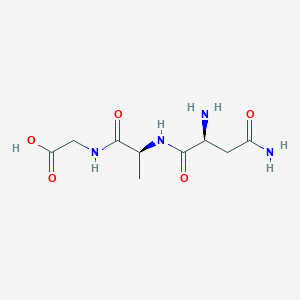
Chloromethyl 2-chlorononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 2-chlorononanoate is an organic compound with the molecular formula C₁₀H₁₈Cl₂O₂ It belongs to the class of organochlorides, characterized by the presence of chlorine atoms attached to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 2-chlorononanoate can be achieved through the reaction of nonanoic acid with chloromethyl chloroformate under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the ester bond . The reaction is carried out at room temperature and monitored to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 2-chlorononanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted esters, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chloromethyl 2-chlorononanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of chloromethyl 2-chlorononanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl 2-chlorooctanoate
- Chloromethyl 2-chlorodecanoate
- Chloromethyl 2-chlorododecanoate
Uniqueness
Chloromethyl 2-chlorononanoate is unique due to its specific chain length and the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
80418-71-9 |
|---|---|
Formule moléculaire |
C10H18Cl2O2 |
Poids moléculaire |
241.15 g/mol |
Nom IUPAC |
chloromethyl 2-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-9(12)10(13)14-8-11/h9H,2-8H2,1H3 |
Clé InChI |
ZFVRVFPFKKNKCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


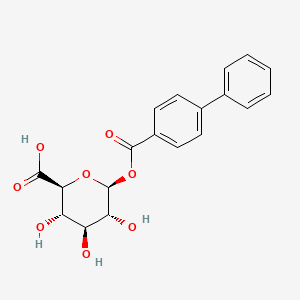
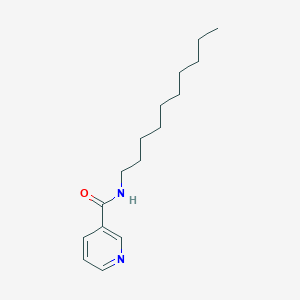
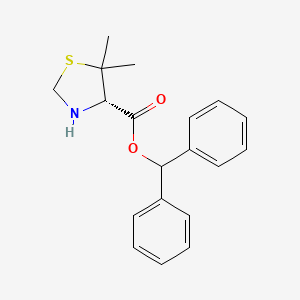
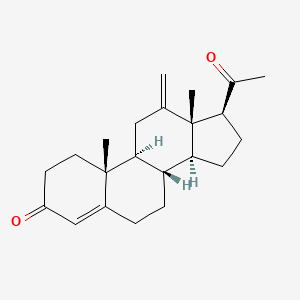
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


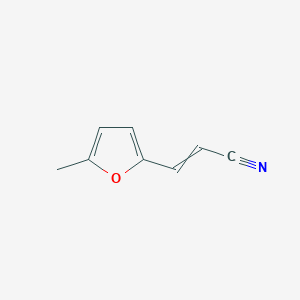
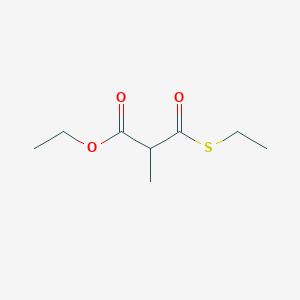
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)
